molecular formula C25H27N3O B4083866 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4083866
M. Wt: 385.5 g/mol
InChI Key: VHYQNWWYZQRRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone, also known as BDBQ, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound has been found to possess several biochemical and physiological effects that make it a promising candidate for various therapeutic interventions.

Scientific Research Applications

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone and its derivatives have been found to possess various biological activities, such as anti-inflammatory, anticancer, and antifungal activities. These activities are believed to be mediated by the compound's interaction with various molecular targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to involve the modulation of various molecular targets. For example, 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has also been found to interact with the dopamine transporter, a protein that regulates the levels of dopamine in the brain.
Biochemical and Physiological Effects:
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been found to possess several biochemical and physiological effects that make it a promising candidate for various therapeutic interventions. For example, 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone has also been found to possess antifungal activity, which makes it a potential candidate for the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

One advantage of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone is its relatively simple synthesis method, which makes it easily accessible for research purposes. Another advantage is its broad spectrum of biological activities, which makes it a versatile compound for drug development. However, one limitation of 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone is its relatively low potency compared to other compounds with similar biological activities. This limitation may make it less attractive for drug development, as higher doses may be required to achieve the desired therapeutic effect.

Future Directions

Future research on 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone could focus on several areas, such as the optimization of the synthesis method to improve the yield and purity of the compound, the identification of novel derivatives with improved potency and selectivity, and the elucidation of the compound's mechanism of action. Additionally, 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone could be tested in various disease models to evaluate its therapeutic potential in vivo. Such studies could provide valuable insights into the compound's pharmacokinetics and pharmacodynamics, which could inform the design of future drug candidates based on 2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone.

properties

IUPAC Name

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c1-25(2,3)20-11-9-18(10-12-20)19-13-22-21(23(29)14-19)16-27-24(28-22)26-15-17-7-5-4-6-8-17/h4-12,16,19H,13-15H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYQNWWYZQRRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
2-(benzylamino)-7-(4-tert-butylphenyl)-7,8-dihydro-5(6H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.